

An In-Depth Technical Guide to 2-(Phenethyloxy)-1-ethanamine Hydrochloride

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Compound of Interest

Compound Name:	2-(Phenethyloxy)-1-ethanamine hydrochloride
CAS No.:	1185298-89-8
Cat. No.:	B1463651

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Abstract: This technical guide provides a comprehensive overview of **2-(Phenethyloxy)-1-ethanamine hydrochloride** (CAS No. 1185298-89-8), a phenethylamine derivative of interest in medicinal chemistry and drug development. While specific literature on this compound is sparse, this document synthesizes available data and provides expert insights based on its structural characteristics and the well-documented pharmacology of the broader phenethylamine class. This guide covers the physicochemical properties, a plausible synthetic route, potential mechanisms of action, prospective research applications, and essential safety protocols. It is intended for researchers and professionals engaged in synthetic chemistry, pharmacology, and novel therapeutic agent discovery.

Introduction and Chemical Identity

2-(Phenethyloxy)-1-ethanamine hydrochloride is a primary amine featuring a phenethyloxy moiety. As a member of the vast phenethylamine family, its structure suggests potential interactions with monoaminergic systems in the central nervous system.^{[1][2]} The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a wide array of

synthetic drugs.[1] The ether linkage in **2-(Phenethyloxy)-1-ethanamine hydrochloride** introduces additional conformational flexibility and polarity compared to a simple alkyl chain, which can significantly influence its binding affinity and selectivity for biological targets.

While a dedicated PubChem Compound Identifier (CID) for this specific hydrochloride salt is not available, it is uniquely identified by its Chemical Abstracts Service (CAS) number: 1185298-89-8.[3] The hydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility, facilitating its handling and use in experimental settings.

Table 1: Physicochemical Properties of 2-(Phenethyloxy)-1-ethanamine Hydrochloride

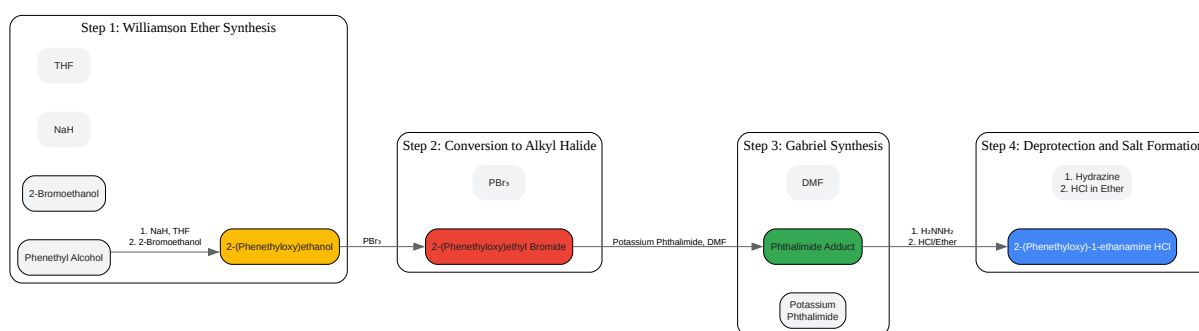
Property	Value	Source
CAS Number	1185298-89-8	ChemScene[3]
Molecular Formula	C ₁₀ H ₁₆ ClNO	ChemScene[3]
Molecular Weight	201.69 g/mol	ChemScene[3]
SMILES	C1=CC=C(C=C1)CCOCCN.Cl	ChemScene[3]
Purity	≥98% (typical)	ChemScene[3]
Topological Polar Surface Area (TPSA)	35.25 Å ²	ChemScene[3]
Predicted LogP	1.6262	ChemScene[3]
Hydrogen Bond Acceptors	2	ChemScene[3]
Hydrogen Bond Donors	1	ChemScene[3]
Rotatable Bonds	5	ChemScene[3]

Synthesis and Characterization

A validated, peer-reviewed synthesis for **2-(Phenethyloxy)-1-ethanamine hydrochloride** is not extensively documented. However, a logical and efficient synthetic strategy can be devised based on established organic chemistry principles, such as the Williamson ether synthesis

followed by amine introduction and salt formation. A plausible multi-step synthesis is outlined below.

Proposed Synthetic Pathway



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Caption: Proposed multi-step synthesis of **2-(Phenethyloxy)-1-ethanamine hydrochloride**.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar syntheses and has not been optimized for this specific compound.[4][5]

Step 1: Synthesis of 2-(Phenethyloxy)ethanol

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂), add phenethyl alcohol (1.0

eq) dropwise at 0 °C.

- Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
- Cool the mixture back to 0 °C and add 2-bromoethanol (1.05 eq) dropwise.
- Stir the reaction at room temperature overnight.
- Quench the reaction carefully with water and extract the product with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Synthesis of 2-(Phenethyloxy)ethyl Bromide

- Dissolve 2-(Phenethyloxy)ethanol (1.0 eq) in a suitable anhydrous solvent like dichloromethane.
- Cool the solution to 0 °C and add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
- Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
- Carefully pour the reaction mixture onto ice and extract with dichloromethane.
- Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the bromide.

Step 3: Synthesis of N-(2-(Phenethyloxy)ethyl)phthalimide

- Dissolve 2-(Phenethyloxy)ethyl bromide (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).
- Heat the mixture to 80-90 °C and stir for several hours until the starting material is consumed (monitored by TLC).
- Cool the reaction mixture, pour into water, and collect the precipitated solid by filtration.
- Wash the solid with water and ethanol and dry to obtain the phthalimide adduct.

Step 4: Synthesis of **2-(Phenethyloxy)-1-ethanamine Hydrochloride**

- Suspend the phthalimide adduct (1.0 eq) in ethanol.
- Add hydrazine hydrate (2.0 eq) and reflux the mixture for 4-6 hours.
- Cool the mixture to room temperature and filter off the phthalhydrazide byproduct.
- Concentrate the filtrate under reduced pressure.
- Dissolve the resulting oil in diethyl ether and cool in an ice bath.
- Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
- Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ^1H NMR, ^{13}C NMR, Mass Spectrometry, and HPLC.[6]

Potential Mechanism of Action and Biological Activity

The biological profile of **2-(Phenethyloxy)-1-ethanamine hydrochloride** has not been specifically characterized. However, its structural similarity to known neuroactive agents allows for informed hypotheses regarding its potential mechanism of action.

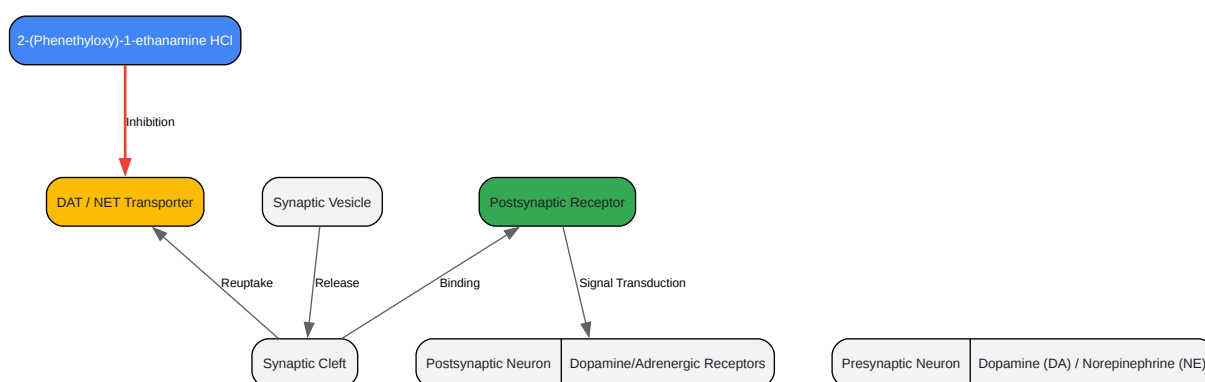
Interaction with Monoamine Systems

The core phenethylamine structure is a well-established pharmacophore for ligands of monoamine transporters and receptors.[1][7] Many psychoactive and therapeutic drugs are substituted phenethylamines that modulate the levels of dopamine, norepinephrine, and serotonin in the synaptic cleft.[2]

- Dopamine and Norepinephrine Transporters (DAT/NET): The unsubstituted ethylamine side chain is a key feature for interaction with DAT and NET. It is plausible that 2-

(Phenethyloxy)-1-ethanamine could act as an inhibitor of these transporters, leading to increased extracellular concentrations of dopamine and norepinephrine. This could translate to stimulant or antidepressant-like effects.[8]

- Serotonin Receptors (5-HT): Various phenethylamine derivatives are known to be agonists or antagonists at different 5-HT receptor subtypes.[1] The specific activity would depend on the overall conformation and electronic properties conferred by the phenethyloxy group.



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Caption: Potential mechanism: Inhibition of monoamine transporters (DAT/NET).

Research Applications and Future Directions

Given its structure, **2-(Phenethyloxy)-1-ethanamine hydrochloride** holds potential in several areas of research and development.

- Medicinal Chemistry Scaffold: It can serve as a valuable building block for the synthesis of more complex molecules.[9] The primary amine is a versatile functional group for derivatization, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs.

- **Neuropharmacology Research:** The compound could be used as a pharmacological tool to investigate the function of monoaminergic systems. Its activity profile (e.g., selectivity for DAT vs. NET) would determine its utility in studies of addiction, depression, ADHD, and other neurological disorders.[10]
- **Novel Therapeutics:** With appropriate structural modifications, derivatives of this compound could be developed into novel therapeutic agents. For example, incorporating it into larger molecules could yield compounds with unique pharmacological properties.[9]

Safety, Handling, and Toxicology

Specific toxicological data for **2-(Phenethyloxy)-1-ethanamine hydrochloride** is not publicly available. Therefore, it must be handled with the caution appropriate for a novel research chemical with potential psychoactive properties. General safety precautions for phenethylamine derivatives should be strictly followed.[11][12]

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
- **Toxicity:** Phenethylamines can cause a range of toxic effects, including sympathomimetic and serotonergic symptoms like tachycardia, hyperthermia, agitation, and at high doses, seizures.[13] The acute toxicity of phenethylamine itself in rats (oral LD50) is in the range of 400-800 mg/kg.[11]

Conclusion

2-(Phenethyloxy)-1-ethanamine hydrochloride is a structurally interesting phenethylamine derivative with potential applications in neuroscience and medicinal chemistry. While empirical data on its biological activity is lacking, its chemical architecture suggests it is likely to interact with monoamine neurotransmitter systems. This guide provides a foundational understanding of its properties, a viable synthetic approach, and a framework for its potential applications and

safe handling. Further research is warranted to fully elucidate its pharmacological profile and validate its utility as a research tool or a scaffold for drug discovery.

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